3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid chemical properties
3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid chemical properties
An In-depth Technical Guide to 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid
Prepared by: Gemini, Senior Application Scientist
Introduction: A Molecule of Strategic Importance
3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid is a fluorinated aromatic carboxylic acid that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and material science. Its structure is characterized by a benzoic acid core, a common scaffold in numerous biologically active compounds, which is functionalized at the meta-position with a 1,1,2,2-tetrafluoroethoxy group (-OCF₂CHF₂). This fluorine-containing moiety is not merely a substitution; it is a strategic modification that imparts unique and highly desirable properties to the parent molecule.
The presence of the tetrafluoroethoxy group significantly enhances the compound's lipophilicity, a critical parameter in drug design that influences absorption, distribution, metabolism, and excretion (ADME) profiles.[1] Furthermore, the high electronegativity and stability of C-F bonds often lead to increased metabolic stability and can modulate the acidity (pKa) of the carboxylic acid group, thereby influencing receptor binding interactions. These characteristics make 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid a valuable building block for synthesizing novel pharmaceutical candidates and advanced materials.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety considerations for researchers and drug development professionals.
PART 1: Core Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's fundamental properties is the bedrock of its application in research. This section details the key physicochemical data and expected spectroscopic signatures for 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid.
Physicochemical Properties Summary
The essential identification and physical properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Chemical Name | 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid | Finetech Industry Ltd. |
| CAS Number | 70126-48-6 | |
| Molecular Formula | C₉H₆F₄O₃ | [3] |
| Molecular Weight | 238.14 g/mol | [3] |
| Appearance | Solid | Finetech Industry Ltd. |
| Melting Point | 122-126 °C (lit.) | [3] |
| logP (n-octanol/water) | 1.88 (Predicted) | |
| InChI Key | KXSUHQSIHGQDQV-UHFFFAOYSA-N | [3] |
Spectroscopic Signature Analysis
While experimental spectra for this specific compound are not widely published, its structure allows for a robust prediction of its spectroscopic characteristics based on well-established principles of NMR, IR, and Mass Spectrometry.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The carboxylic acid proton (-COOH) will appear as a broad singlet far downfield, typically >10 ppm. The aromatic protons will present as a complex multiplet system between 7.0 and 8.5 ppm. The most characteristic signal is from the proton in the tetrafluoroethoxy group (-OCHF₂), which is anticipated to be a triplet of triplets due to coupling with the two adjacent fluorine atoms on the same carbon and the two fluorine atoms on the adjacent carbon.
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¹³C NMR Spectroscopy: The carbon spectrum will be characterized by the carbonyl carbon signal of the carboxylic acid around 165-170 ppm. Aromatic carbons will appear in the 110-160 ppm range, with the carbon attached to the ether oxygen shifted downfield. The two carbons of the tetrafluoroethoxy group will show signals split by the attached fluorine atoms (C-F coupling), a hallmark of fluorinated compounds.
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Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A sharp, strong C=O stretching vibration will be present around 1700 cm⁻¹. The spectrum will also be dominated by very strong C-F stretching absorptions in the 1100-1300 cm⁻¹ region, confirming the presence of the fluoroalkyl group.[4]
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Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M⁺) corresponding to the molecular weight of 238.14. Common fragmentation patterns would include the loss of the carboxylic acid group (-COOH, 45 Da) and fragmentation of the tetrafluoroethoxy side chain.
PART 2: Synthesis, Reactivity, and Applications
The utility of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid stems from its synthetic accessibility and the versatile reactivity of its functional groups.
Proposed Synthetic Workflow
While specific preparations are proprietary, a general and chemically sound approach for synthesizing (fluoroalkoxy)benzoic acids involves the Williamson ether synthesis or a nucleophilic aromatic substitution reaction. A plausible route starts from a readily available precursor like 3-hydroxybenzoic acid or a 3-halobenzoic acid.
Protocol: Synthesis via Williamson Ether Synthesis
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Deprotonation: Dissolve 3-hydroxybenzoic acid methyl ester in a polar aprotic solvent (e.g., DMF, Acetonitrile). Add a suitable base (e.g., K₂CO₃, NaH) and stir at room temperature to form the corresponding phenoxide. The use of the methyl ester protects the carboxylic acid functionality during this step.
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Nucleophilic Attack: Introduce 1,1,2,2-tetrafluoroethyl tosylate or a similar derivative with a good leaving group to the reaction mixture. Heat the mixture (e.g., 80-100 °C) to facilitate the nucleophilic attack of the phenoxide on the electrophilic fluoroalkyl chain.
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Workup and Isolation: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
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Hydrolysis: Hydrolyze the resulting methyl ester to the desired carboxylic acid using standard conditions (e.g., LiOH or NaOH in a THF/water mixture).
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Purification: Acidify the mixture to precipitate the final product, which can then be filtered, washed, and purified by recrystallization.
Caption: Proposed synthetic workflow for 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid.
Core Reactivity
The compound's reactivity is dominated by its two primary functional groups: the carboxylic acid and the substituted aromatic ring.
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Carboxylic Acid Group: This group undergoes typical reactions such as:
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Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.[1]
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Amide Formation: Can be converted to an acid chloride (e.g., using SOCl₂) and subsequently reacted with amines to form amides.
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Reduction: Can be reduced to the corresponding benzyl alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[1]
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Aromatic Ring: The ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of both the carboxylic acid and the tetrafluoroethoxy group. The carboxylic acid is a meta-director, while the ether group is an ortho-, para-director. The regiochemical outcome of any substitution reaction would depend on the specific reaction conditions and the interplay of these electronic effects.
Caption: Key reactivity pathways of the central molecule.
Applications in Research and Development
The unique combination of a benzoic acid scaffold and a fluoroalkoxy chain positions this molecule as a valuable intermediate in several high-value research areas.
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Drug Discovery: Benzoic acid and its derivatives are a cornerstone of medicinal chemistry, serving as the basic scaffold for numerous approved drugs.[2][5] The introduction of the tetrafluoroethoxy group can be used to fine-tune the properties of a lead compound to improve its efficacy, selectivity, and pharmacokinetic profile. Fluorination is a proven strategy to block metabolic pathways, increase binding affinity, and enhance cell membrane permeability. This makes the title compound an attractive starting material for developing novel therapeutics in areas such as oncology and infectious diseases.[2][6]
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Material Science: The presence of the perfluorinated chain suggests potential applications in the development of advanced materials.[1] Fluorinated compounds are known for their hydrophobic and oleophobic properties, making them suitable for creating water- and oil-repellent surfaces, high-performance lubricants, and specialized membranes.[1]
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Proteomics Research: The compound is marketed as a biochemical for proteomics research, indicating a potential, though not publicly detailed, role in this field.[1][7] It may be used as a chemical probe, a standard for analytical methods, or a building block for creating more complex molecules for protein interaction studies.
Caption: Relationship between structure, properties, and applications.
PART 3: Safety and Handling
As with any laboratory chemical, proper handling of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid is essential to ensure personnel safety. The information provided here is a summary derived from available Safety Data Sheets (SDS).
GHS Hazard Identification
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Skin Irritation (Category 2): Causes skin irritation.
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Serious Eye Damage (Category 1): Causes serious eye damage.
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Specific Target Organ Toxicity - Repeated Exposure (Category 1): Causes damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled.
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Aquatic Hazard (Acute, Category 3): Harmful to aquatic life.
Recommended Handling and Storage
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Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat. For operations that may generate dust, a NIOSH-approved respirator (e.g., N95) is recommended.
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Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
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Storage: Store in a tightly closed container in a dry and well-ventilated place. It is classified as a combustible solid.
Emergency First Aid:
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In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek immediate medical attention from an ophthalmologist.
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In case of skin contact: Take off contaminated clothing and rinse the skin with water/shower.
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If inhaled: Move the person to fresh air. If breathing is difficult, call a physician.
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If swallowed: Rinse mouth with water and consult a physician.
Always consult the most current Safety Data Sheet from your supplier before handling this chemical.
References
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Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review | PubMed. [Link]
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Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis | PMC - NIH. [Link]
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Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review | ResearchGate. [Link]
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IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations | ResearchGate. [Link]
Sources
- 1. Buy 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid | 70126-48-6 [smolecule.com]
- 2. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOIC ACID | CAS: 70126-48-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
